N-(4-(2-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(24)22-19-7-3-16(4-8-19)13-21(25)23-12-11-18(14-23)17-5-9-20(26-2)10-6-17/h3-10,18H,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKCGWJGDQCENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, typically starting from simpler organic precursors. The general synthetic route includes:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of the Methoxyphenyl Group : This step usually involves substitution reactions where methoxy groups are introduced onto phenyl rings.
- Acetamide Linkage Formation : The final step involves acylation to form the acetamide functional group, which is crucial for the compound's biological activity.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Amine, Carbonyl |
| 2 | Substitution | Methoxy Group Source |
| 3 | Acylation | Acetic Anhydride or Acetyl Chloride |
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from to mg/mL .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Function : The pyrrolidine ring may interact with specific proteins or nucleic acids, potentially inhibiting their function.
- Hydrophobic Interactions : The methoxyphenyl group enhances binding affinity through hydrophobic interactions, which can stabilize the compound's interaction with biological targets.
Case Studies and Research Findings
- Antibacterial Activity : In vitro assays demonstrated that certain pyrrolidine derivatives exhibited broad-spectrum antibacterial properties. For instance, a related compound showed complete bactericidal effects on E. coli within 8 hours .
- Antifungal Activity : Some studies have reported antifungal activities against strains like Candida albicans, with MIC values indicating moderate effectiveness .
- Structure-Activity Relationship (SAR) : Research has revealed that modifications to the methoxy and pyrrolidine groups can significantly alter biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been associated with increased antibacterial potency .
Table 2: Biological Activity Summary
| Activity Type | Target Organisms | MIC (mg/mL) |
|---|---|---|
| Antibacterial | S. aureus | 0.0039 - 0.025 |
| E. coli | 0.0039 - 0.025 | |
| Antifungal | C. albicans | ~3.125 - 100 |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(2-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide exhibit notable anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
- Case Study : A study demonstrated that derivatives of this compound showed efficacy against various cancer cell lines, including breast and prostate cancers, highlighting their potential as chemotherapeutic agents .
Antidiabetic Effects
The compound has also been investigated for its antidiabetic properties:
- Mechanism : It is believed to enhance insulin sensitivity and reduce blood glucose levels through modulation of glucose transporters.
- Research Findings : In animal models, administration of similar compounds resulted in improved glycemic control and reduced insulin resistance .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent:
- Spectrum of Activity : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.
- Case Study : A specific derivative displayed significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential for developing new antibiotics .
Potential Therapeutic Applications
Given its diverse biological activities, this compound may have several therapeutic applications:
- Cancer Therapy : As a lead compound in the development of novel anticancer drugs.
- Diabetes Management : Potential use in formulating medications aimed at improving insulin sensitivity.
- Infection Control : Development of new antimicrobial agents to combat resistant strains.
Comparison with Similar Compounds
Key Examples:
N-(4-Acetylphenyl)-2-(pyrrolidin-1-yl)acetamide ():
- Shares a pyrrolidine-acetamide core but lacks the 4-methoxyphenyl and ketone-bridged ethyl chain.
- Likely exhibits different solubility and bioavailability due to the absence of methoxy and ketone groups.
Synthesized via reductive amination (yield: ~66–69%), suggesting scalable routes for similar compounds .
Comparison Table 1: Pyrrolidine Derivatives
Morpholine/Piperidine Analogs
Key Examples:
N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (27) (): Replaces pyrrolidine with morpholine and adds a thiazolotriazole-thio group. Exhibits anti-infective activity (yield: 78%) and improved metabolic stability due to trifluoromethyl substitution .
Comparison Table 2: Heterocyclic Variants
Thiazole/Triazole Hybrids
Key Example:
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (26) ():
- Combines thiazolotriazole and piperazine moieties with a 4-methoxyphenyl group.
- Demonstrates anti-infective properties (yield: 75%) and enhanced binding affinity due to planar triazole systems .
Structural Advantage Over Target Compound:
- Thiazolotriazole’s aromaticity may improve π-π stacking in biological targets, whereas the target’s pyrrolidine offers conformational flexibility.
Preparation Methods
Cyclization of γ-Amino Ketones
The pyrrolidine ring is synthesized via cyclization of γ-amino ketones. A modified Paal-Knorr pyrrolidine synthesis (PMC8000848) is employed:
- Starting material : 4-Methoxybenzaldehyde reacts with ethyl acetoacetate to form a 1,4-diketone.
- Cyclization : Treatment with ammonium acetate in acetic acid yields 3-(4-methoxyphenyl)pyrrolidin-2-one.
- Reduction : The lactam is reduced to pyrrolidine using LiAlH₄ in THF (yield: 68–72%).
Key data :
[3+2] Cycloaddition of Azomethine Ylides
An alternative method involves 1,3-dipolar cycloaddition (RU2629117C1):
- Dipolarophile : 4-Methoxystyrene.
- Azomethine ylide : Generated in situ from sarcosine and paraformaldehyde.
- Reaction : Conducted in toluene at 110°C for 6 hours (yield: 65%).
Advantages :
- Stereoselective formation of the 3-substituted pyrrolidine.
- No requirement for protective groups.
Coupling to the Phenylacetamide Moiety
Buchwald-Hartwig Amination
A palladium-catalyzed coupling links the pyrrolidine to the phenyl ring (US9567358B2):
- Substrate : 4-Bromophenylacetamide.
- Catalyst : Pd₂(dba)₃/Xantphos.
- Base : Cs₂CO₃ in dioxane at 100°C (yield: 70%).
Challenges :
- Competing C–O coupling requires precise stoichiometry.
Nucleophilic Substitution
A two-step sequence avoids transition metals (PMC7869538):
- Synthesis of 4-(2-Chloroacetyl)phenylacetamide :
- Chloroacetylation of 4-aminophenylacetamide using chloroacetic anhydride.
- Displacement with Pyrrolidine :
Final Acetamide Formation
Direct Acetylation
The primary amine on the phenyl ring is acetylated (J-stage):
Characterization :
- IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H).
- $$ ^13C $$ NMR: δ 169.5 (acetamide C=O), 55.2 (OCH₃).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of microreactor technology (PMC8000848) enhances reproducibility:
- Residence time : 5 minutes.
- Throughput : 1.2 kg/day.
Green Chemistry Metrics
Analytical Characterization Summary
| Parameter | Method | Data |
|---|---|---|
| Purity | HPLC | 99.2% (C18, MeCN/H₂O = 70:30) |
| Melting Point | DSC | 148–150°C |
| Molecular Weight | HR-MS | 382.18 [M+H]⁺ (calc. 382.19) |
| Configuration | X-ray | R-configuration at C3 of pyrrolidine |
Q & A
Q. What strategies improve bioavailability for in vivo studies?
- Methodology :
- Prodrug Design : Introduce ester linkages (hydrolyzed in vivo) to enhance solubility.
- Nanoparticle Encapsulation : Use PLGA nanoparticles to protect the compound from first-pass metabolism.
- Co-Administration : Combine with CYP450 inhibitors to reduce hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
